molecular formula C19H19N5O4 B2994870 2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327574-46-8

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2994870
CAS RN: 1327574-46-8
M. Wt: 381.392
InChI Key: XJATUWUREOJREH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader class of chemicals involved in various synthetic and biological research studies. Research on similar compounds has focused on their synthesis and potential applications in treating various diseases due to their significant anti-inflammatory, analgesic, and anticonvulsant activities. For instance, El-Sawy et al. (2014) synthesized novel compounds starting from 1-(4,6-dimethoxybenzofuran-5-yl)ethanone, demonstrating significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). Similarly, Abu‐Hashem and Aly (2017) reported on the synthesis of dimethyl benzo[d] [1,3,6] oxadiazepine derivatives with notable anticancer properties (Abu‐Hashem & Aly, 2017).

Antimicrobial Applications

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activity. Bhoge et al. (2021) synthesized pyrimidine tetrazole derivatives, demonstrating significant antibacterial and antifungal activities against various strains (Bhoge, Magare, & Mohite, 2021). This indicates the potential of these compounds in developing new antimicrobial agents.

Anticancer and Antioxidant Properties

The synthesis of pyrazole chalcones and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities have been documented, highlighting their potential as lead compounds for future drug discovery (Bandgar et al., 2009). The diversity in the biological activities of these compounds underscores their importance in scientific research and potential therapeutic applications.

Novel Drug Synthesis

Research on the synthesis of novel compounds for the removal of heavy metals from solutions, such as those involving polyimides containing oxadiazole and pyridine moieties, demonstrates the application of these chemicals in environmental science and material chemistry (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-26-14-5-4-12(8-15(14)27-2)9-16(25)24-10-13(11-24)19-22-18(23-28-19)17-20-6-3-7-21-17/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJATUWUREOJREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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